REACTION_SMILES
|
[Br-:21].[CH2:22]([CH3:23])[Mg+:24].[CH3:11][Si:12]([N-:13][Si:14]([CH3:15])([CH3:16])[CH3:17])([CH3:18])[CH3:19].[CH:1]([c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1)=[O:10].[Cl-:25].[Li+:20].[NH4+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[CH:1]([c:2]1[cH:3][c:4]([O:8][CH3:9])[cH:5][cH:6][cH:7]1)([CH2:22][CH3:23])[NH2:26]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Mg+]
|
Name
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)c1cccc(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |